

Application Notes and Protocols for SJ3149 in Cancer Cell Lines

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Compound of Interest

Compound Name: SJ3149
Cat. No.: B11928180

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Introduction

SJ3149 is a potent and selective molecular glue degrader that targets Casein Kinase 1 α (CK1 α) for proteasomal degradation.[1][2] As a member of the serine/threonine kinase family, CK1 α is implicated in the regulation of various cellular processes, including signal transduction pathways critical for cancer cell proliferation and survival, such as the Wnt/ β -catenin and p53 pathways. **SJ3149** demonstrates broad antiproliferative activity across a diverse range of human cancer cell lines, with a particularly significant effect in cancers harboring wild-type TP53.[2] These application notes provide a comprehensive overview of the use of **SJ3149** in cancer cell line research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Mechanism of Action

SJ3149 functions as a molecular glue, inducing a specific interaction between the E3 ubiquitin ligase Cereblon (CRBN) and CK1 α . [3][4][5] This ternary complex formation leads to the ubiquitination of CK1 α , marking it for degradation by the proteasome. The degradation of CK1 α results in the activation of the p53 signaling pathway, a critical tumor suppressor pathway,

thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][6] The activity profile of **SJ3149** shows a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, further supporting its mechanism through p53 pathway activation.[3][4]

Data Presentation

The antiproliferative activity of **SJ3149** has been evaluated in a broad panel of human cancer cell lines. The following tables summarize the key quantitative data for a selection of these cell lines.

Table 1: In Vitro Efficacy of **SJ3149** in MOLM-13 Acute Myeloid Leukemia (AML) Cells

Parameter	Value	Description
IC50	14 nM	The half-maximal inhibitory concentration, representing the concentration of SJ3149 required to inhibit the growth of MOLM-13 cells by 50%.[1]
DC50	11 nM	The half-maximal degradation concentration, indicating the concentration of SJ3149 required to degrade 50% of CK1 α protein in MOLM-13 cells.[1]
Dmax	88%	The maximum percentage of CK1 α protein degradation achieved with SJ3149 treatment in MOLM-13 cells.[1]

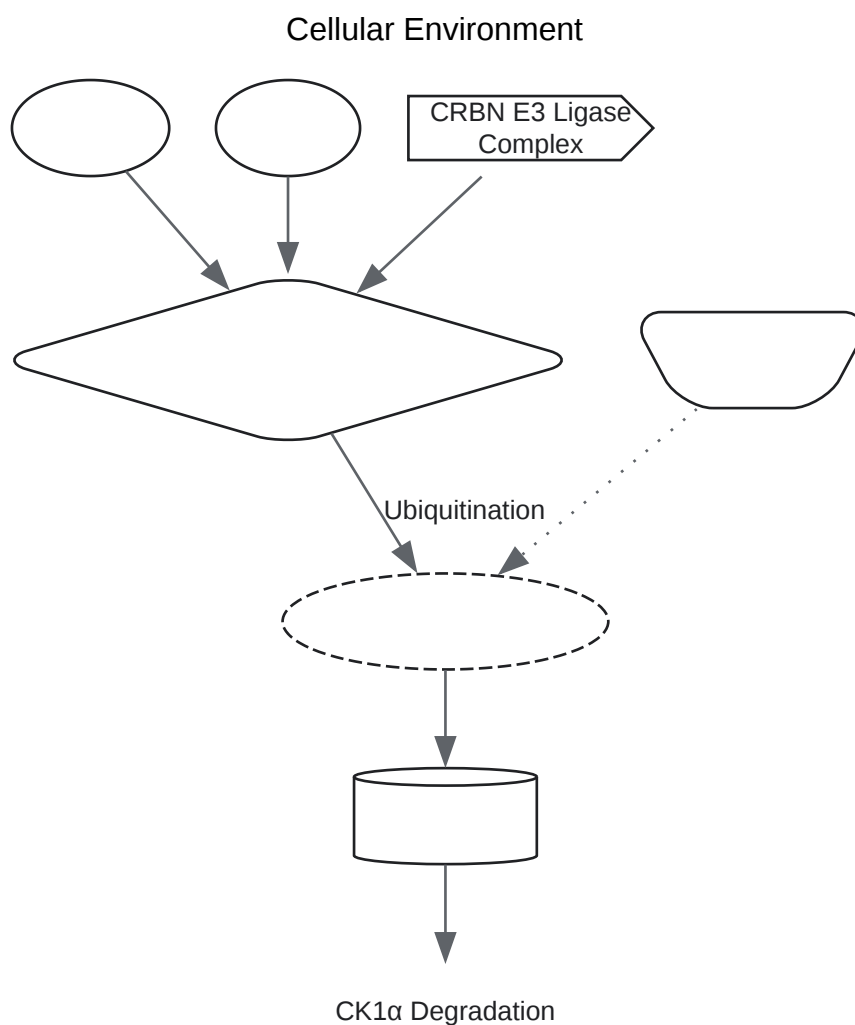
Table 2: Antiproliferative Activity of **SJ3149** in Various Cancer Cell Lines

Cell Line	Cancer Type	TP53 Status	IC50 (μM)
MOLM-13	Acute Myeloid Leukemia	Wild-Type	0.014
RS4;11	Acute Lymphoblastic Leukemia	Wild-Type	0.025
SEM	Acute Lymphoblastic Leukemia	Mutant	>10
A549	Non-Small Cell Lung Cancer	Wild-Type	0.042
HCT116	Colorectal Carcinoma	Wild-Type	0.038
SW480	Colorectal Carcinoma	Mutant	>10
U-2 OS	Osteosarcoma	Wild-Type	0.031
SAOS-2	Osteosarcoma	Null	>10

Note: The IC50 values presented in Table 2 are representative and compiled from publicly available data. The original study screened **SJ3149** against 115 cancer cell lines, showing broad antiproliferative activity, particularly in TP53 wild-type cells.[3][4][5]

Mandatory Visualizations

Mechanism of Action of SJ3149

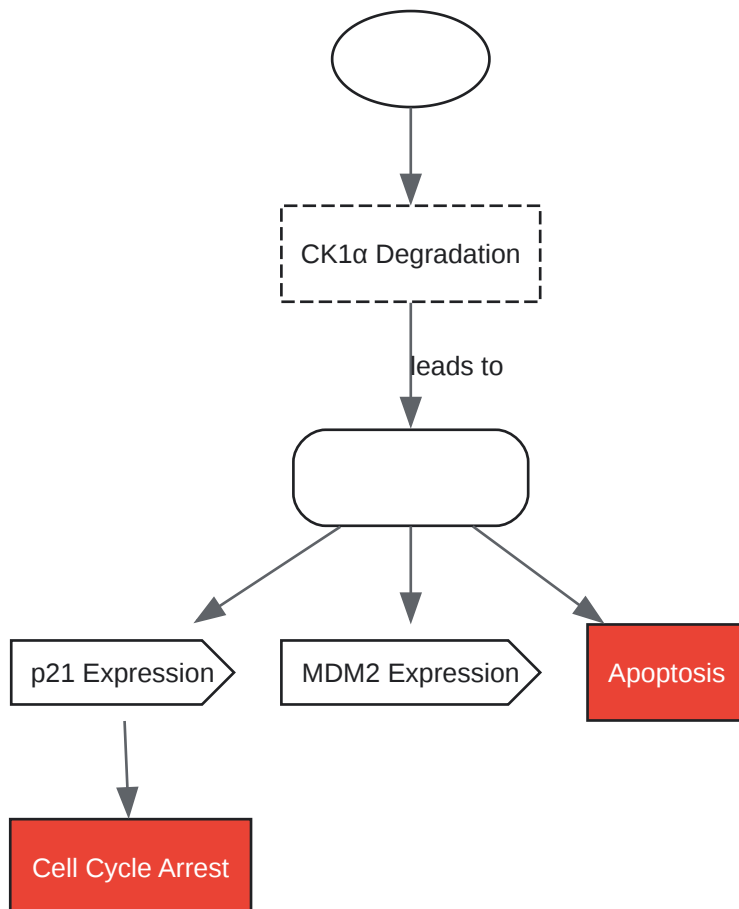


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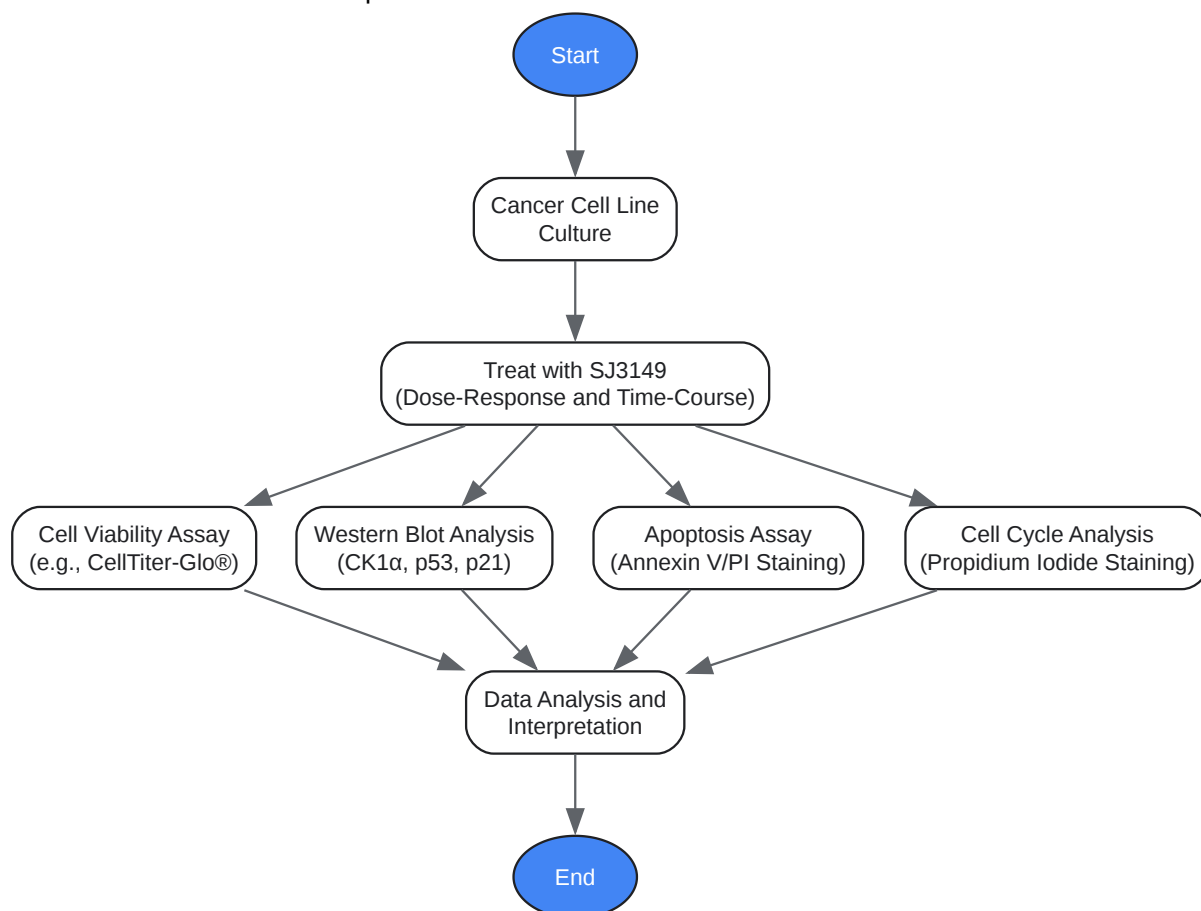
Caption: Mechanism of **SJ3149**-induced CK1 α degradation.

SJ3149 Signaling Pathway

p53 Activation Pathway



Experimental Workflow for SJ3149 Evaluation



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- To cite this document: BenchChem. [Application Notes and Protocols for SJ3149 in Cancer Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11928180/docs#application-notes-and-protocols-for-sj3149-in-cancer-cell-lines\]](https://www.benchchem.com/product/b11928180/docs#application-notes-and-protocols-for-sj3149-in-cancer-cell-lines)

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